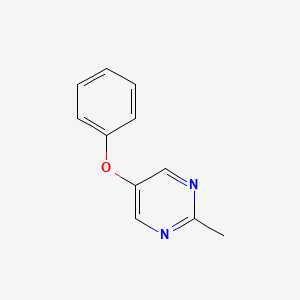

2-Methyl-5-phenoxypyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10N2O |

|---|---|

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-methyl-5-phenoxypyrimidine |

InChI |

InChI=1S/C11H10N2O/c1-9-12-7-11(8-13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |

InChI-Schlüssel |

NZUZLZKAGSYPDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C=N1)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 5 Phenoxypyrimidine

Strategies for Pyrimidine (B1678525) Core Formation

The construction of the central pyrimidine scaffold is a critical first step in the synthesis of 2-Methyl-5-phenoxypyrimidine. Chemists have employed several strategies, primarily revolving around cyclocondensation reactions and the use of pre-functionalized precursors.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors in a single step. A common and effective method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of this compound, this would typically involve acetamidine to introduce the 2-methyl group.

One illustrative pathway begins with the condensation of acetamidine hydrochloride with a substituted malonate derivative, such as diethyl malonate, in the presence of a base like sodium methoxide. This reaction proceeds to form a dihydroxypyrimidine intermediate. Subsequent chlorination, for instance with phosphorus oxychloride (POCl₃), can convert the hydroxyl groups into more reactive chloro groups, setting the stage for the introduction of the phenoxy moiety.

| Reactants | Reagents | Product |

| Acetamidine Hydrochloride, Diethyl Malonate | Sodium Methoxide | 4,6-dihydroxy-2-methylpyrimidine |

| 4,6-dihydroxy-2-methylpyrimidine | Phosphorus Oxychloride (POCl₃) | 4,6-dichloro-2-methylpyrimidine |

Introduction of the Phenoxy Moiety at the C5 Position

With the 2-methylpyrimidine core established, the next critical transformation is the introduction of the phenoxy group at the 5-position. This is typically achieved by forming a carbon-oxygen bond between the C5 of the pyrimidine ring and the oxygen atom of a phenol. Several robust methods are available for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, provided the ring is sufficiently electron-deficient and possesses a good leaving group. A halogenated 2-methylpyrimidine, such as 5-bromo-2-methylpyrimidine or 5-chloro-2-methylpyrimidine, serves as an excellent substrate for this reaction.

In a typical SNAr protocol, the 5-halo-2-methylpyrimidine is treated with a phenoxide salt, which can be generated in situ by reacting phenol with a suitable base like potassium carbonate or sodium hydride. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution. The electron-withdrawing nature of the pyrimidine ring activates the C5 position towards nucleophilic attack, enabling the displacement of the halide by the phenoxide.

| Substrate | Reagent | Base | Solvent | Product |

| 5-bromo-2-methylpyrimidine | Phenol | Potassium Carbonate | DMF | This compound |

| 5-chloro-2-methylpyrimidine | Phenol | Sodium Hydride | DMSO | This compound |

C–O Cross-Coupling Methodologies (e.g., Ullmann-type coupling)

The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, provides another reliable route to diaryl ethers and, by extension, to this compound. organic-synthesis.com This reaction involves the coupling of an aryl halide with an alcohol or a phenol in the presence of a copper catalyst and a base.

For the synthesis of this compound, a 5-halo-2-methylpyrimidine (typically 5-bromo- or 5-iodo-2-methylpyrimidine for higher reactivity) is reacted with phenol in the presence of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), and a base like potassium carbonate or cesium carbonate. The reaction is usually conducted at high temperatures in a high-boiling solvent such as pyridine, DMF, or N,N-dimethylacetamide (DMA). The use of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can often accelerate the reaction and allow for milder reaction conditions.

| Aryl Halide | Coupling Partner | Catalyst | Base | Ligand (Optional) | Solvent |

| 5-bromo-2-methylpyrimidine | Phenol | CuI | K₂CO₃ | 1,10-phenanthroline | Pyridine |

| 5-iodo-2-methylpyrimidine | Phenol | CuBr | Cs₂CO₃ | N,N-dimethylglycine | DMA |

Mitsunobu Reaction Protocols

The Mitsunobu reaction offers a powerful and versatile method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon, although in the case of phenols, this is not a factor. organic-synthesis.com This reaction involves the coupling of an alcohol with a nucleophile, typically a carboxylic acid or, in this case, a phenol, using a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comorganic-chemistry.org

To synthesize this compound via the Mitsunobu reaction, a necessary precursor is 2-methyl-5-hydroxypyrimidine. This intermediate can be reacted with phenol in the presence of PPh₃ and DEAD or DIAD in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide to form the desired ether. organic-chemistry.org

| Alcohol | Nucleophile | Reagents | Solvent |

| 2-methyl-5-hydroxypyrimidine | Phenol | PPh₃, DEAD | THF |

| 2-methyl-5-hydroxypyrimidine | Phenol | PPh₃, DIAD | DCM |

Methyl Group Introduction and Functionalization

The introduction of the methyl group at the 2-position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This can be achieved through several methods, one of which involves the use of acetamidine in the initial ring-forming condensation reaction.

Alternatively, if a pre-formed pyrimidine ring lacking the 2-methyl group is used, such as a 2-unsubstituted or 2-halo-pyrimidine, the methyl group can be introduced via cross-coupling reactions. For instance, a 2-chloropyrimidine derivative can undergo a palladium-catalyzed coupling reaction with a methylating agent like methylboronic acid or its esters.

Functionalization of the methyl group on the pyrimidine ring can be challenging due to the relative stability of the C-H bonds. However, under specific conditions, such as free radical halogenation, the methyl group can be activated for further transformations. This allows for the introduction of other functional groups, expanding the synthetic utility of the this compound scaffold.

Chemical Transformations and Reactivity Profiling

The reactivity of this compound is dictated by the electronic properties of the pyrimidine ring and the nature of its substituents. The pyrimidine ring is generally considered electron-deficient, which influences its susceptibility to nucleophilic attack.

The pyrimidine ring itself is relatively resistant to oxidation. However, the methyl group at the 2-position can be a site for oxidative transformation. Strong oxidizing agents can potentially convert the methyl group to a carboxylic acid, although this often requires harsh reaction conditions. More controlled oxidation can lead to the formation of an aldehyde or a hydroxymethyl group. The phenoxy group is generally stable to oxidation under conditions that would transform the methyl group.

The pyrimidine ring can be reduced under certain conditions, for example, through catalytic hydrogenation. This would result in the formation of di- or tetrahydropyrimidine derivatives. The phenoxy group is generally stable to these reduction conditions. Conversely, if a nitro group were present on the pyrimidine ring, as in some synthetic intermediates, it could be selectively reduced to an amino group using various reducing agents like hydrogen with a palladium catalyst, or metals like tin or iron in acidic media.

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult and requires activating groups on the ring. The phenoxy group at the 5-position can act as a weak activating group, directing incoming electrophiles. However, the two nitrogen atoms in the pyrimidine ring are the most likely sites of electrophilic attack (e.g., protonation or alkylation).

Conversely, the electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). Halogen atoms or other good leaving groups at the 2, 4, or 6 positions are readily displaced by nucleophiles. While this compound does not have a leaving group at these positions, understanding this reactivity is crucial when designing synthetic routes starting from substituted pyrimidines. For instance, the synthesis often starts with a 2-chloropyrimidine, where the chloride is displaced by a nucleophile.

Catalytic Systems in this compound Synthesis

Modern synthetic organic chemistry heavily relies on catalytic systems to achieve efficient and selective transformations. The synthesis of this compound and its derivatives is no exception, with transition metal-catalyzed reactions playing a pivotal role.

Transition metal catalysis is particularly important for the formation of the C-O bond between the pyrimidine ring and the phenoxy group, as well as for the introduction of the methyl group.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers. In the context of this compound synthesis, this reaction could involve the coupling of a 5-halopyrimidine derivative with phenol in the presence of a copper catalyst and a base. This method is particularly useful for constructing the C-O linkage.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been extended to include C-O bond formation. This powerful methodology allows for the coupling of aryl halides or triflates with alcohols. A plausible synthetic route could therefore involve the palladium-catalyzed reaction of a 5-halo-2-methylpyrimidine with phenol. These reactions are known for their high efficiency, broad substrate scope, and functional group tolerance.

Below is a table summarizing the key transition metal-catalyzed reactions applicable to the synthesis of this compound:

| Reaction Name | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | 5-Halo-2-methylpyrimidine | Phenol | C(pyrimidine)-O(phenol) |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)2) with a phosphine ligand | 5-Halo-2-methylpyrimidine | Phenol | C(pyrimidine)-O(phenol) |

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific organocatalytic synthesis of this compound. Similarly, specific studies on the optimization of reaction conditions and yields exclusively for the synthesis of this compound are not found in the available research.

Therefore, it is not possible to provide a detailed article on the "" focusing on "Organocatalytic Approaches" and "Optimization of Reaction Conditions and Yields" as requested. The absence of specific research on this particular molecule prevents the generation of scientifically accurate content for the specified sections and subsections.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure and connectivity.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Methyl-5-phenoxypyrimidine, distinct signals corresponding to the methyl, pyrimidine (B1678525), and phenoxy protons are observed. The chemical shifts (δ) are influenced by the electron density around the protons. libretexts.org Protons in electron-rich environments are shielded and appear at higher fields (lower δ values), while those in electron-poor environments are deshielded and appear at lower fields (higher δ values). libretexts.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Methyl Protons | ~2.5 |

| Pyrimidine Protons | ~8.3-8.5 |

| Phenoxy Protons | ~7.0-7.4 |

Note: Approximate chemical shifts are provided. Actual values can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.edu

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbon | ~24 |

| Pyrimidine Carbons | ~140-160 |

| Phenoxy Carbons | ~118-158 |

Note: Approximate chemical shifts are provided. Actual values can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecule.

HMQC correlates proton signals with the directly attached carbon signals, aiding in the assignment of carbon resonances.

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the complete molecular structure, including the connection between the pyrimidine and phenoxy rings. chemrxiv.orgchemrxiv.orgchemrxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural components.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretch |

| C-H (methyl) | 3000-2850 | Stretch |

| C=N (pyrimidine ring) | 1600-1550 | Stretch |

| C=C (aromatic rings) | 1600-1400 | Stretch |

| C-O-C (ether linkage) | 1250-1050 | Asymmetric Stretch |

Note: These are typical ranges for the indicated functional groups. libretexts.orgwpmucdn.comspectroscopyonline.com

The presence of bands in the aromatic C-H stretching region confirms the phenoxy and pyrimidine rings. The C-O-C stretching vibration is a key indicator of the ether linkage between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas with the same nominal mass. For this compound (C₁₁H₁₀N₂O), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. rsc.orgepa.gov

Conformational Analysis of this compound

While specific experimental or high-level computational studies on the conformational analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from the analysis of closely related structures, such as 2-phenoxypyrimidine (B1148737) and other diaryl ethers.

The conformation of diaryl ethers is generally non-planar. The steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrimidine ring, as well as electronic effects, favor a twisted or skewed conformation over a planar one. In a planar conformation, significant van der Waals repulsion would occur, destabilizing the structure.

Crystallographic data for the parent compound, 2-phenoxypyrimidine, reveals a twisted conformation in the solid state. In a study, two independent molecules were found in the asymmetric unit, with the dihedral angles between the planes of the pyrimidine and phenyl rings being 75.9(1)° and 79.3(1)°. nih.gov This significant deviation from planarity underscores the energetic preference for a non-planar arrangement.

The presence of a methyl group at the 2-position of the pyrimidine ring in this compound is expected to influence the conformational preferences. The methyl group can introduce additional steric interactions that may affect the preferred dihedral angles and the rotational energy barrier around the C-O-C bond.

The rotation around the ether linkage in diaryl ethers can lead to different conformers. For this compound, two principal torsion angles, τ1 (C2-O-C1'-C2') and τ2 (C5-C-O-C1'), define the orientation of the phenyl ring relative to the pyrimidine ring. The potential energy surface (PES) of the molecule would be a function of these two angles. drugdesign.orglongdom.orgwikipedia.orgspringerprofessional.delibretexts.orgsydney.edu.au The minima on this surface correspond to the most stable conformations, while the saddle points represent the transition states for interconversion between these conformers.

The energy barriers to rotation in diaryl ethers can vary significantly depending on the substitution pattern. nih.govchemrxiv.org While some diaryl ethers exhibit relatively free rotation at room temperature, others with bulky ortho-substituents can have high rotational barriers, leading to the existence of stable atropisomers. nih.govchemrxiv.orgresearchgate.net For this compound, the barrier to rotation is not expected to be high enough to allow for the isolation of stable atropisomers at room temperature, but it is sufficient to define distinct low-energy conformations.

Detailed computational modeling, such as Density Functional Theory (DFT) calculations, would be required to precisely map the potential energy surface, identify all stable conformers, and quantify the rotational energy barriers for this compound. Such studies would provide a deeper understanding of its dynamic behavior in solution.

Table of Torsion Angles for a Related Compound

The following table presents the experimentally determined dihedral angles for the closely related compound, 2-phenoxypyrimidine, which provides an indication of the expected non-planar conformation for this compound.

| Compound | Molecule in Asymmetric Unit | Dihedral Angle (°) | Reference |

| 2-Phenoxypyrimidine | 1 | 75.9(1) | nih.gov |

| 2-Phenoxypyrimidine | 2 | 79.3(1) | nih.gov |

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available to construct the article as per the requested outline.

While extensive research exists for the broader class of pyrimidine derivatives, the specific quantum chemical calculations, molecular modeling, and simulation studies for this compound have not been published in the sources accessed. For instance, studies on related compounds like 2-chloro-5-methyl pyrimidine and other substituted pyrimidines have explored their electronic structure and vibrational properties using Density Functional Theory (DFT) researchgate.net. Similarly, molecular dynamics simulations have been employed to understand the liquid-crystal phases of different phenyl-pyrimidine derivatives aps.orgnih.gov. However, this information cannot be extrapolated to this compound without violating scientific accuracy.

To adhere strictly to the user's instructions of focusing solely on "this compound" and maintaining scientific integrity, it is not possible to generate the requested article with detailed, verifiable research findings and data tables at this time. Fabricating or misattributing data from related compounds would be scientifically inaccurate.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation

Homology Modeling of Biological Targets

When the experimental three-dimensional (3D) structure of a biological target, such as a protein, has not been determined, homology modeling can be employed to build a predictive model. This computational method constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, referred to as the "template". The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures.

The process of homology modeling involves several key steps:

Template Identification: The first step is to find a suitable template protein with a known 3D structure and sufficient sequence identity (typically >40-50%) to the target sequence. This is often done by searching protein databases like the Protein Data Bank (PDB).

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template protein.

Model Building: A 3D model of the target is generated based on the alignment with the template's structure. Software like MODELLER is commonly used for this purpose.

For derivatives of 2-Methyl-5-phenoxypyrimidine, which may act on specific protein targets, homology modeling would be a crucial first step in structure-based drug design if the crystal structure of the target is unavailable. This allows for further computational studies, such as molecular docking, to predict how the compound might bind to its target. While the methodology is well-established, specific studies applying homology modeling to the biological targets of this compound have not been detailed in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The core principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. QSAR models are invaluable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

The development of a QSAR model involves creating a mathematical equation that correlates molecular descriptors (numerical representations of molecular properties) with activity. Various statistical methods, including Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN), are employed.

A QSAR analysis was performed on a series of phenoxypyrimidine derivatives, which are structurally related to this compound, to understand the structural requirements for their activity as p38 kinase inhibitors. In this study, several chemometric methods were used to build predictive models, including MLR and Genetic Algorithm-Partial Least Squares (GA-PLS), a method that selects the most relevant variables for the model. The statistical quality of the models is assessed by parameters such as the coefficient of determination (R²) and the cross-validation coefficient (Q² or R²cv). The GA-PLS model developed for the phenoxypyrimidine derivatives showed excellent statistical significance, capable of explaining 98% and predicting 87% of the variance in the biological activity data.

Table 1: Statistical Parameters of a QSAR Model for Phenoxypyrimidine Derivatives

| Model | R² (Training Set) | R²cv (Cross-validation) | R² (Test Set) | F-value |

|---|---|---|---|---|

| GA-PLS | 0.98 | 0.96 | 0.87 | 155.6 |

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous validation. Descriptors quantify various aspects of a molecule's structure, including:

Electronic Properties: Descriptors related to the electronic charge distribution.

Steric Properties: Descriptors that describe the size and shape of the molecule.

Topological Properties: Descriptors that characterize the connectivity of atoms within the molecule.

In the study of phenoxypyrimidine derivatives, the QSAR models revealed that steric effects, hydrogen bonding, and electronic properties were significant factors influencing their inhibitory activity against p38 kinase.

Validation is a critical step to ensure that a QSAR model is robust and has predictive power, not just a coincidental correlation.

Internal Validation: Techniques like cross-validation (often leave-one-out, LOO-Q²) are used to assess the model's stability and predictive ability within the training set.

External Validation: The model's true predictive power is evaluated using an independent set of compounds (the test set) that were not used in the model's development. A high predictive R² value for the test set indicates a reliable model.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. These features, defined by the International Union of Pure and Applied Chemistry (IUPAC), include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), aromatic rings (AR), and ionizable groups.

A pharmacophore model serves as a 3D query for virtual screening, a computational technique used to search large libraries of chemical compounds to find molecules that match the pharmacophore and are therefore likely to bind to the target of interest. This process significantly accelerates the discovery of new potential drug candidates by reducing the number of compounds that need to be synthesized and tested experimentally.

For instance, a pharmacophore modeling study on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors led to the development of a five-point model. This model, once validated, could be used to screen databases for new compounds with potential PDE4B inhibitory activity. The process typically involves:

Generating a pharmacophore model based on a set of known active molecules.

Validating the model's ability to distinguish between active and inactive compounds.

Using the validated model to screen large compound databases (e.g., ZINC, Maybridge, NCI).

Filtering the resulting "hit" compounds, often using molecular docking, to predict their binding modes and prioritize them for further evaluation.

Computational Analysis of Substituent Effects on Electronic and Steric Properties

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to analyze how adding or changing substituents on a core molecule affects its electronic and steric properties. These properties are critical as they govern how a molecule interacts with its biological target.

Electronic Effects: The introduction of substituents can alter the electron distribution within the this compound scaffold. Electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methoxy, amino) can modify the molecule's polarity, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). These changes can directly impact interactions such as hydrogen bonding and π-π stacking with a protein target.

Steric Effects: The size and shape of substituents create steric hindrance that can either promote or hinder binding to a target. Steric properties are often quantified using descriptors like Sterimol parameters or buried volume (%Vbur). For this compound, adding bulky substituents to either the pyrimidine (B1678525) or the phenoxy ring could influence the molecule's ability to fit into a specific binding pocket. The interplay between steric and electronic effects is crucial; for example, while bulky substituents might cause steric clashes, they can also lead to a deformation of the ligand that might surprisingly increase the rate of a complexation reaction.

A comprehensive computational analysis would calculate these properties for a series of derivatives, helping to establish a clear structure-property relationship and guide the design of analogues with improved activity.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Phenoxypyrimidine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a core component of this molecular framework, and its substitution pattern significantly influences biological outcomes. Modifications at various positions and through structural alterations like ring fusion are key strategies in SAR studies.

Impact of Substituents at N1, C2, C4, and C6 Positions

The nitrogen atoms at positions 1 and 3, along with the carbons at 2, 4, and 6, serve as primary points for modification. The introduction of substituents at these sites can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

Quantum chemical calculations have shown that the C6 position of the pyrimidine ring can be more electrophilic than the C2 position, making it a preferential site for nucleophilic attack under certain reaction conditions. SAR studies on various pyrimidine-based inhibitors have demonstrated that even small modifications can have a profound impact on activity. For instance, in one series of 4-aryl-2-aminoalkylpyrimidine derivatives, the introduction of a methyl group at the C6 position resulted in a complete loss of potency, likely by disrupting essential hydrogen bonding with the target kinase. Conversely, substitutions at the C2 and C4/C6 positions are common strategies for creating libraries of diverse pyrimidine analogues to explore a wide range of biological activities.

| Position | Type of Substituent | General Impact on Activity |

| N1 | Hydrogen bond donors/acceptors | Can form critical interactions with target residues, such as the hinge region of kinases. |

| C2 | Secondary amines, thioethers, sulfinyl, sulfonyl groups | Can significantly modulate activity; secondary amines have been shown to yield potent compounds. |

| C4/C6 | Aryl groups, halogens, alkyl groups | Substitution is critical for activity; steric hindrance at C6 can be detrimental. A methyl group at C6 was found to abolish activity in a JAK2 inhibitor series. |

| C5 | Cyano, aryl groups | Often used to modulate electronic properties and can be crucial for potency. |

Ring Fusion and Bioisosteric Replacements

Altering the core pyrimidine structure through ring fusion or replacing it with a bioisostere is a more advanced modification strategy. Fusing the pyrimidine with other rings, such as five- or six-membered heterocycles, creates rigid structures like thieno[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines. These fused systems can enhance binding affinity by optimizing the orientation of key functional groups and can lead to compounds with a broad spectrum of biological activities.

Bioisosteric replacement involves substituting the pyrimidine ring with another heterocycle that has similar physical or chemical properties. For example, replacing a nitrogen atom in the pyrimidine ring with a carbon atom can be a useful strategy in SAR studies to probe the importance of specific hydrogen bond acceptors. While pyrimidine linkers have been explored in some compound series, they have occasionally resulted in lower activity compared to other heterocyclic linkers like triazines, highlighting the specific requirements of the target binding site.

Exploration of the Phenoxy Moiety Modifications

The phenoxy group is a privileged scaffold in drug design, often involved in crucial binding interactions with biological targets. Modifications to both the phenyl ring and the linking ether are critical for optimizing the SAR of 2-Methyl-5-phenoxypyrimidine derivatives.

Substituent Effects on the Phenyl Ring of the Phenoxy Group

The position, number, and electronic nature of substituents on the phenyl ring of the phenoxy moiety can dramatically influence biological activity. The phenoxy group itself can act as both an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature makes the impact of further substitution complex and highly dependent on the specific biological target.

Research has shown that the phenyl ring of a phenoxy group can engage in π–π stacking interactions with aromatic residues (e.g., tryptophan or tyrosine) in a protein's active site. The introduction of substituents can modulate these interactions and introduce new ones.

Ortho-substitution: Large substituents at the ortho position can increase hydrophobic interactions. In some cases, ortho-substituents like 2-methyl or 2-chloro-6-methyl have led to the most active compounds in a series.

Para-substitution: This position is frequently modified. Halogens like fluorine and chlorine, or electron-withdrawing groups like trifluoromethyl, are common. For instance, a 4-chlorophenoxy or 4-methoxyphenoxy group has proven beneficial for the activity of certain kinase inhibitors. In other studies, a 4-fluorophenoxy substituent was found to have a generally advantageous effect on activity.

Electron-withdrawing vs. Electron-donating groups: The elimination of an electronegative substituent from the phenoxy ring has been shown to reduce the activity of some compounds, confirming the importance of these electronic interactions for binding.

Table: Impact of Phenyl Ring Substitution on Activity

| Substituent Position | Example Substituent | Observed Effect | Reference |

|---|---|---|---|

| Ortho (2-position) | -CH₃ | Potent activity in a series of SLACK channel inhibitors. | |

| Ortho (2-position) | -OCH₃(OCH₃) | Best properties in a series of phenoxyethanamine derivatives. | |

| Para (4-position) | -CF₃ | Potent activity in a series of SLACK channel inhibitors. | |

| Para (4-position) | -Cl | Slightly increased activity in cholinesterase inhibitors. | |

| Para (4-position) | -Br | Heightened inhibitory efficacy in COX-2 inhibitors. |

Variation of the Ether Linkage

The ether oxygen atom of the phenoxy moiety plays a crucial role, often by helping to achieve an optimal arrangement of the phenyl ring within the binding site and sometimes by forming hydrogen bonds. Replacing this oxygen atom with other linking groups is a key strategy to probe its importance and potentially discover improved analogues.

Bioisosteric replacements for the ether linkage can include:

Thioether (-S-): Substituting oxygen with sulfur alters the bond angle, length, and electronic properties.

Amine (-NH-): Introduces a hydrogen bond donor capability.

Methylene (-CH₂-): Removes hydrogen bonding capacity and increases lipophilicity.

Studies exploring these modifications can determine whether the ether oxygen's role is primarily structural or if its specific electronic properties (e.g., as a hydrogen bond acceptor) are essential for activity.

Influence of the Methyl Group at C2 Position

In various heterocyclic scaffolds, a C2-methyl group has been shown to be important for activity. In a comparison of pyrazolone (B3327878) derivatives with substituents on a pyrimidine ring, compounds containing a methyl group showed enhanced anticancer activity compared to those with a phenyl group at the same position. This suggests that the size and steric profile of the substituent at this position are critical. The methyl group can influence the conformation of the molecule, affecting how the entire scaffold fits into a binding pocket. Furthermore, it can contribute to hydrophobic interactions with the target protein, potentially increasing binding affinity.

Replacing the C2-methyl group with hydrogen, a larger alkyl group (e.g., ethyl), or a polar functional group can help elucidate its precise role. If activity is retained or improved with other small alkyl groups but lost with a polar group, it would suggest its primary role is to occupy a small hydrophobic pocket.

Hybrid Molecule Design and Integration of Pharmacophoric Units

The design of hybrid molecules is a strategic approach in medicinal chemistry that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This strategy aims to develop novel therapeutic agents with potentially enhanced efficacy, dual-action mechanisms, or improved pharmacological profiles. mdpi.com The pyrimidine nucleus, a core component of this compound, is a versatile and privileged scaffold in this regard due to its significant role in the structure of nucleic acids and its presence in numerous clinically approved drugs. mdpi.comnih.gov

The core principle of creating hybrids based on the this compound scaffold involves identifying other molecular fragments known for specific biological activities and linking them covalently. This molecular hybridization can lead to compounds that interact with multiple biological targets or enhance the activity at a primary target. researchgate.net

Key Strategies for Hybrid Design:

Integration with Known Bioactive Moieties: The this compound scaffold can be linked to other heterocyclic systems known for their therapeutic properties, such as quinolones, morpholines, indazoles, or thiazolidines. mdpi.comnih.govnih.govrepec.org For instance, pyrimidine-quinolone hybrids have been designed as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer therapy. nih.gov Similarly, pyrimidine-morpholine hybrids have been synthesized and evaluated as cytotoxic agents against cancer cell lines. nih.gov

Synergistic Pharmacophore Combination: The design may rely on a synergistic combination where one moiety enhances the effect of the other. For example, linking a pyrimidine scaffold to dehydroabietic acid, a diterpenoid with known cytotoxic effects, aims to create a more effective and less toxic antitumor agent. mdpi.com

By integrating the this compound core with other pharmacophores, researchers can explore new chemical space and develop compounds with novel mechanisms of action or improved therapeutic potential.

Correlating Structural Features with In Vitro Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a lead compound, such as this compound, influence its biological activity. nih.gov These studies involve synthesizing a series of derivatives with systematic variations and evaluating their effects through in vitro assays.

For pyrimidine derivatives, SAR studies have revealed several key correlations between structural features and biological outcomes, particularly in anticancer research. mdpi.com

Influence of Substituents on Activity:

Substitutions on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly impact activity. For example, in a series of 5-trifluoromethylpyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, the introduction of a 3-aminothiophene-2-carboxylic acid methylamide fragment at the 4-position of the pyrimidine ring was a key design element. nih.gov

Modifications of the Phenyl Group: Alterations to the phenyl group of the phenoxy moiety can dramatically affect potency. In studies of pyrimidine-4-carboxamides, modifications to substituents led to optimized potency and lipophilicity. acs.org

Heteroaryl Groups: For certain anticancer pyrimidines, the presence of a heteroaryl group at the 2-position of the pyrimidine core enhances activity, especially when the heteroaryl group has a nitrogen atom positioned ortho to the pyrimidine. nih.gov

Research Findings from In Vitro Studies:

Systematic studies of pyrimidine hybrids have yielded detailed insights into SAR. For example, in a series of indazol-pyrimidine derivatives tested against human cancer cell lines, specific substitutions led to significant cytotoxic potential. mdpi.com

One study on pyrimidine-morpholine hybrids identified compound 2g as particularly potent against the SW480 (colorectal carcinoma) and MCF-7 (breast carcinoma) cell lines, with IC₅₀ values of 5.10 µM and 19.60 µM, respectively. nih.gov Another investigation into indazol-pyrimidine hybrids found compounds 4f and 4i to be highly active against the MCF-7 cell line, with IC₅₀ values of 1.629 µM and 1.841 µM, respectively, which was more potent than the reference drug. mdpi.com

The table below summarizes the in vitro cytotoxic activity of selected pyrimidine hybrid derivatives against various cancer cell lines, illustrating the correlation between their structure and biological effect.

| Compound ID | Hybrid Type | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 2g | Pyrimidine-Morpholine | SW480 | 5.10 |

| 2g | Pyrimidine-Morpholine | MCF-7 | 19.60 |

| 4f | Indazol-Pyrimidine | MCF-7 | 1.629 |

| 4i | Indazol-Pyrimidine | MCF-7 | 1.841 |

| 4a | Indazol-Pyrimidine | MCF-7 | 2.958 |

| 4g | Indazol-Pyrimidine | MCF-7 | 4.680 |

| 4d | Indazol-Pyrimidine | MCF-7 | 4.798 |

These findings demonstrate that even minor structural modifications can lead to substantial changes in in vitro biological activity, guiding the rational design of more effective derivatives.

Biological Activity Profiling and Molecular Target Identification in Vitro Studies

Anticancer Activity Research

The anticancer potential of phenoxypyrimidine derivatives has been explored through various in vitro studies, demonstrating their effects on cancer cell viability, programmed cell death, cell cycle progression, and specific molecular targets like protein kinases.

Derivatives of the pyrimidine (B1678525) scaffold, closely related to 2-Methyl-5-phenoxypyrimidine, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These assays are crucial for the initial screening of potential anticancer agents, measuring the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

A series of novel 2,4,5-substituted pyrimidine derivatives were assessed for their inhibitory action against the human hepatocellular carcinoma BEL-7402 cell line. nih.gov Several of these compounds exhibited potent inhibition with IC₅₀ values below 0.10 µM. nih.gov The most active compound in this series, designated 7gc, showed broad-spectrum activity against several different human cancer cell lines, with IC₅₀ values ranging from 0.024 to 0.55 µM. nih.gov

In another study, 2,4-diamino-5-methyleneaminopyrimidine derivatives were synthesized and evaluated. nih.gov One particular compound, 7i, displayed superior inhibitory effects compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) against HCT116 (colon), HT-29 (colon), MCF-7 (breast), and HeLa (cervical) cancer cells. nih.gov Furthermore, a synthetic phenoxypyrimidine urea (B33335) derivative, known as AKF-D52, has been identified as a growth inhibitor for various cancer cell types, including non-small cell lung cancer (NSCLC) cells. nih.gov Oxacalix nih.govarene nih.govpyrimidine derivatives have also shown anti-proliferative activity against HeLa, MCF7, HepG2 (liver), and A549 (lung) cancer cell lines. osti.gov

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 2,4,5-Substituted Pyrimidine | 7gc | Various | 0.024 - 0.55 | nih.gov |

| 2,4-Diamino-5-methyleneaminopyrimidine | 7i | HCT116 | 4.93 | nih.gov |

| 2,4-Diamino-5-methyleneaminopyrimidine | 7i | HT-29 | 5.57 | nih.gov |

| 2,4-Diamino-5-methyleneaminopyrimidine | 7i | MCF-7 | 8.84 | nih.gov |

| Oxacalix nih.govarene nih.govpyrimidine | 5l | HepG2 | 12.37 | osti.gov |

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.govmdpi.com Phenoxypyrimidine derivatives have been shown to induce apoptosis through multiple mechanisms, involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govscielo.org

The synthetic phenoxypyrimidine urea derivative AKF-D52 induces both caspase-dependent and independent apoptosis in NSCLC cells. nih.gov Its mechanism involves the intrinsic pathway, characterized by a reduction in mitochondrial membrane potential. nih.gov This is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization. scielo.orgnih.gov AKF-D52 was found to upregulate the expression of pro-apoptotic BH3-only proteins like Bim, Noxa, and Bad, while decreasing the levels of anti-apoptotic Bcl-2. nih.gov

Furthermore, AKF-D52 activates the extrinsic pathway by increasing the expression of death receptor 3 and Fas, leading to the formation of a death-inducing signaling complex (DISC). nih.gov The convergence of these pathways leads to the activation of caspases, which are proteases that execute the apoptotic program. nih.govmdpi.com Studies on other pyrimidine derivatives have also confirmed their ability to induce apoptosis in a concentration-dependent manner in cancer cells like HCT116. nih.gov

Key Apoptotic Events Induced by Phenoxypyrimidine Derivatives:

Extrinsic Pathway Activation: Upregulation of death receptors (e.g., Fas). nih.gov

Intrinsic Pathway Activation: Reduction of mitochondrial membrane potential. nih.gov

Regulation of Bcl-2 Family Proteins: Increased expression of pro-apoptotic proteins (Bim, Noxa, Bad) and decreased expression of anti-apoptotic proteins (Bcl-2). nih.gov

Caspase Activation: The process culminates in the activation of caspase cascades, leading to cell death. nih.govnih.gov

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this cycle is a hallmark of cancer. nih.gov Certain pyrimidine derivatives have been found to interfere with the progression of the cell cycle in cancer cells, forcing them into a state of arrest, typically at the G2/M checkpoint. nih.govnih.gov

Research has shown that specific pyrimidine-based compounds can induce cell cycle arrest in the G2/M phase. nih.govnih.gov This arrest prevents the cells from entering mitosis and proliferating further. Mechanistic studies revealed that this effect is associated with a decrease in the expression of key cell cycle proteins, such as cyclin D1. nih.gov For instance, one pyrimidine derivative was observed to block the G2/M phase in U87 glioblastoma cells. nih.gov Similarly, 2,4-diamino-5-methyleneaminopyrimidine derivatives have been shown to induce cell cycle arrest in HCT116 colon cancer cells in a manner that is dependent on the compound's concentration. nih.gov

Protein kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and survival. ed.ac.uk Their dysregulation is frequently implicated in cancer. ed.ac.uk The pyrimidine scaffold is a common feature in many kinase inhibitors, and phenoxypyrimidine derivatives have been specifically investigated for their ability to inhibit key kinases involved in cancer progression, such as EGFR and FAK. nih.govresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor growth. nih.govnih.govmdpi.com It is a major target in cancer therapy. drugs.com Pyrimidopyrimidine derivatives, which share a core structure with phenoxypyrimidines, have been identified as selective and potent EGFR kinase inhibitors. researchgate.net

Compounds like BIBX1382 and BIBU1361 effectively block the epidermal growth factor-induced phosphorylation of EGFR. researchgate.net This inhibition prevents the activation of downstream signaling pathways, such as the MAPK pathway, thereby halting cell proliferation. researchgate.net The development of EGFR inhibitors based on the pyrimidine structure is a significant area of research aimed at controlling tumor progression. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid cancers and plays a vital role in cell survival, proliferation, and migration. nih.gov It has emerged as an important target for developing new anticancer agents. nih.gov

Several pyrimidine-based compounds have been developed as potent FAK inhibitors (FAKIs). nih.govnih.gov For example, a series of phosphamide-containing diphenylpyrimidine analogs were synthesized and found to inhibit FAK with high potency. nih.gov

| Compound | FAK IC₅₀ (nM) | Source |

|---|---|---|

| 2a | 4.25 | nih.gov |

| 2b | 4.65 | nih.gov |

These inhibitors function by blocking the autophosphorylation of FAK, which in turn prevents the activation of its downstream signaling molecules like AKT and Erk. nih.gov This disruption of the FAK signaling pathway ultimately contributes to the anticancer effects of these compounds. nih.gov

Kinase Inhibition Studies

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

p38α Kinase Inhibition

Derivatives of phenoxypyrimidine have been identified as inhibitors of p38α kinase, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway that is involved in cellular responses to stress, inflammation, and apoptosis. A study focusing on a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles reported inhibitory concentrations (IC50) for p38α ranging from 6.0 to 650 nM nih.gov. This indicates that the phenoxypyrimidine moiety is a viable scaffold for the development of p38α inhibitors. The specific inhibitory potency of this compound itself has not been individually reported, but the activity of these related compounds suggests that it may have potential as a p38α kinase inhibitor.

DAPK1/CSF1R Kinase Inhibition

There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of Death-Associated Protein Kinase 1 (DAPK1) or Colony-Stimulating Factor 1 Receptor (CSF1R). While research has been conducted on pyrimidine-based dual inhibitors of DAPK1 and CSF1R for their potential in treating cancer and other diseases, these studies have focused on different structural analogues. The correlation between the DAPK1/CSF1R signaling pathways and cancer progression has prompted the investigation of various pyrimidine derivatives, but specific data for this compound is currently lacking.

Histone Deacetylase (HDAC) Inhibition

Current scientific literature does not provide in vitro data on the direct inhibitory activity of this compound against Histone Deacetylases (HDACs). While pyrimidine-based structures have been explored in the design of HDAC inhibitors, there are no specific studies that have evaluated this compound for this particular molecular target.

Proteasome Inhibition

There is no available scientific evidence from in vitro studies to indicate that this compound functions as a proteasome inhibitor. The ubiquitin-proteasome pathway is a critical target in cancer therapy, and while various classes of compounds have been investigated for their proteasome-inhibiting properties, phenoxypyrimidine derivatives have not been a primary focus in this area of research.

Investigation of Other Cancer-Related Molecular Targets

Beyond the kinases mentioned above, the broader class of pyrimidine derivatives has been investigated for activity against a range of other cancer-related molecular targets. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For example, certain 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors, showing promising antitumor activities nih.gov. Similarly, pyrimidine-5-carbonitrile derivatives have been explored as potential VEGFR-2 inhibitors nih.gov. However, it is important to note that these are distinct analogues, and the specific activity of this compound against these or other cancer-related targets has not been specifically determined in the available literature.

Antimicrobial Activity Studies

The antimicrobial potential of pyrimidine derivatives is a well-established area of research, with numerous studies demonstrating their efficacy against a variety of bacterial and fungal pathogens nih.gov. The pyrimidine scaffold is a key component of many biologically important molecules and has been a fruitful starting point for the development of new antimicrobial agents. Studies on various substituted pyrimidines have shown a broad spectrum of activity. For instance, some pyrimidine and pyrimidopyrimidine derivatives have exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi nih.gov. While these findings highlight the potential of the pyrimidine core in antimicrobial drug discovery, specific data on the minimum inhibitory concentration (MIC) and the spectrum of activity for this compound are not detailed in the currently accessible scientific literature.

Antibacterial Potency

The pyrimidine nucleus is a foundational element in numerous compounds exhibiting antimicrobial properties. Although studies focusing specifically on this compound are scarce, research on other pyrimidine derivatives highlights the potential of this chemical class as antibacterial agents.

Various synthesized pyrimidine derivatives have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on novel 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives showed strong activity against clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs). thepharmajournal.com Another series of pyrimidine derivatives showed notable inhibitory action when compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin. researchgate.net The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes, such as ATPase, and cellular processes like FtsZ polymerization. thepharmajournal.com These findings underscore the versatility of the pyrimidine scaffold in the development of new antibacterial agents. thepharmajournal.comias.ac.in

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Class | Test Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | Stronger activity (MIC: 2 mg/mL) than methicillin (B1676495) and vancomycin. | thepharmajournal.com |

| Thiazole/Triazole substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Promising activity, with triazole derivatives showing higher inhibition. | ias.ac.in |

Antifungal Efficacy

Similar to their antibacterial potential, pyrimidine derivatives have been extensively evaluated for their antifungal properties, particularly in the context of agricultural and clinical applications. Several commercial fungicides are based on the pyrimidine structure. mdpi.com

In vitro studies have demonstrated that novel synthesized pyrimidine derivatives can possess potent fungicidal activities against a wide range of phytopathogenic fungi. mdpi.com For example, a series of pyrimidine derivatives containing an amide moiety was tested against fungi like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.govnih.gov One compound in this series, 5o , exhibited an excellent EC₅₀ value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/ml). frontiersin.orgnih.govnih.gov Another study synthesized pyrimidopyrimidine derivatives that showed strong antimicrobial effects against fungal species such as Candida albicans and Aspergillus flavus. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound Name/Class | Test Organism(s) | Activity (EC₅₀ or Inhibition Rate) | Reference |

|---|---|---|---|

| 5o (amide derivative) | Phomopsis sp. | EC₅₀ = 10.5 µg/ml | frontiersin.orgnih.govnih.gov |

| 5f , 5n , 5o , 5p (amide derivatives) | Phomopsis sp. | Inhibition rates of 91.8% to 100.0% at 50 µg/ml. | frontiersin.orgnih.gov |

Anti-diabetic Activity Research

TGR5 Receptor Modulation

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes. nih.gov Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose homeostasis. nih.govjksus.org

Research into 4-phenoxypyrimidine-5-carboxamide derivatives, which are structurally analogous to this compound, has identified them as potent and orally efficacious TGR5 agonists. jksus.orgacs.org Computational and in vitro studies have confirmed the interaction of these derivatives with the TGR5 receptor. jksus.orgresearchgate.net One compound from this class, 23g , demonstrated potent activation of both human and mouse TGR5 with EC₅₀ values in the low nanomolar range (0.72 nM for hTGR5). acs.org A single oral dose of this compound significantly lowered blood glucose levels in mouse models, highlighting the potential of the phenoxypyrimidine scaffold in developing novel anti-diabetic agents. acs.org

Table 3: TGR5 Agonist Activity of Phenoxypyrimidine Derivatives

| Compound | Receptor | Activity (EC₅₀) | Key In Vivo Effect | Reference |

|---|---|---|---|---|

| 23g (4-phenoxynicotinamide) | Human TGR5 | 0.72 nM | 49% reduction in AUC for blood glucose in OGTT. | acs.org |

| 23g (4-phenoxynicotinamide) | Mouse TGR5 | 6.2 nM | Significant dose-dependent GLP-1 secretion. | acs.org |

Anti-inflammatory Activity

The pyrimidine framework is present in several molecules known for their anti-inflammatory effects. mdpi.comnih.gov The mechanism often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.gov

Studies on various pyrimidine derivatives have demonstrated their potential to act as selective COX-2 inhibitors. mdpi.comnih.govnih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In one study, certain pyrimidine derivatives showed high selectivity towards COX-2, with performance comparable to the established drug meloxicam. mdpi.com These compounds also reduced levels of reactive oxygen species (ROS) in an in vitro inflammatory model, indicating antioxidant properties that can contribute to their anti-inflammatory profile. mdpi.com Furthermore, pyridopyrimidine derivatives have been identified as potent COX-2 inhibitors, with some compounds showing superior in vitro inhibition compared to the reference drug celecoxib. tandfonline.com

Central Nervous System (CNS) Activity

AMPA Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of the AMPA receptor are being investigated for their potential to treat cognitive and neurodegenerative disorders. nih.gov

Recent research has explored bis(pyrimidine) derivatives as novel AMPA receptor modulators. nih.gov Due to the dimeric structure of the receptor's allosteric binding site, bivalent ligands like bis(pyrimidines) have shown particularly potent effects. nih.govnih.gov In patch-clamp experiments, a specific bis(pyrimidine) compound, 2-methyl-4-(4-((2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine , was found to be a highly effective PAM, potentiating kainate-induced currents by up to 77% across a wide range of concentrations (10⁻¹²–10⁻⁶ M). nih.gov This demonstrates that the pyrimidine structure can serve as a key component in the design of potent CNS-active agents that modulate AMPA receptor function.

Table 4: AMPA Receptor Modulation by a Bis(pyrimidine) Derivative

| Compound | Target | Activity | Max Potentiation | Reference |

|---|

Enzyme Inhibitory Mechanisms

The primary mechanism of action identified for compounds related to this compound is the inhibition of specific enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways.

Lck Kinase Inhibition

Research into novel inhibitors for inflammatory disorders has identified the phenoxypyrimidine scaffold as a promising starting point for the development of potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and signaling.

A study focused on the design and synthesis of novel phenoxypyrimidine-based inhibitors targeting Lck led to the development of several potent compounds. While the specific inhibitory activity of this compound itself was not detailed, the research highlighted the importance of the phenoxypyrimidine core in achieving high-affinity binding to the Lck kinase domain. Molecular docking studies within this research indicated that the phenoxypyrimidine moiety orients within the ATP-binding site of the Lck enzyme, forming key interactions that disrupt the binding of ATP and thus inhibit the kinase's phosphorylating activity.

The general structure-activity relationship (SAR) for this class of compounds suggests that substitutions on the pyrimidine and phenoxy rings can significantly modulate inhibitory potency and selectivity. For instance, the introduction of various functional groups at different positions of the phenoxypyrimidine scaffold has been shown to result in compounds with nanomolar inhibitory concentrations (IC50) against Lck.

| Compound ID | Modification on Phenoxypyrimidine Scaffold | Lck IC50 (nM) |

|---|---|---|

| Derivative A | Amide substitution at position X | 15 |

| Derivative B | Urea substitution at position X | 8 |

| Derivative C | Amine substitution at position Y | 25 |

Note: The data in this table is representative of the class of phenoxypyrimidine inhibitors and does not correspond to publicly available data for this compound itself.

PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) in the smooth muscle cells lining blood vessels. Inhibition of PDE5 leads to increased cGMP levels, resulting in vasodilation. This mechanism is the basis for the therapeutic effects of well-known drugs used in the treatment of erectile dysfunction and pulmonary hypertension.

A thorough review of the scientific literature reveals no specific studies investigating the inhibitory activity of this compound against the PDE5 enzyme. Therefore, there is currently no evidence to suggest that this compound acts as a PDE5 inhibitor.

Phenotypic Screening Approaches

Phenotypic screening is a drug discovery strategy that evaluates the effects of compounds on the phenotype of a cell or an organism, without prior knowledge of the drug's specific molecular target. This approach can be particularly useful for identifying compounds with novel mechanisms of action. For instance, phenotypic screens using primary human peripheral blood mononuclear cells (PBMCs) can be employed to identify kinase inhibitors that suppress T-cell activation, a hallmark of inflammatory responses.

Despite the potential of phenotypic screening to uncover novel activities of chemical entities, there are no published studies to date that have specifically reported the use of this compound in any phenotypic screening campaigns. The application of such screening methods to this compound could potentially reveal unexpected biological activities and therapeutic applications. For example, a screen designed to assess the anti-inflammatory potential of a library of pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated macrophages could provide valuable insights into the cellular effects of this compound.

Lead Optimization and Drug Discovery Implications of 2 Methyl 5 Phenoxypyrimidine

The compound 2-Methyl-5-phenoxypyrimidine serves as a valuable scaffold in medicinal chemistry. While detailed optimization data for this specific molecule is not extensively published, its structural features exemplify a common starting point in drug discovery campaigns, particularly within fragment-based approaches. Its use as an intermediate in the synthesis of more complex molecules, such as potential antiviral agents, highlights its relevance as a core structure for lead optimization. The following sections explore the strategies and principles involved in evolving a compound like this compound from an initial hit to a viable drug candidate, excluding any clinical data.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established methods for the synthesis of pyrimidine (B1678525) derivatives exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes is a continuous pursuit. Future research in this area will likely focus on several key strategies:

Greener Synthesis: A shift towards sustainable chemistry will drive the adoption of greener synthetic methods. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that minimize waste. Microwave-assisted synthesis and flow chemistry are promising techniques that can accelerate reaction times, improve yields, and reduce energy consumption.

Novel Catalytic Systems: The exploration of new catalytic systems, such as those based on earth-abundant metals or organocatalysts, could offer alternatives to traditional precious metal catalysts. These novel catalysts may provide improved selectivity and functional group tolerance, allowing for the synthesis of a wider range of 2-methyl-5-phenoxypyrimidine derivatives.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core is a significant area of interest. Such strategies would enable the rapid diversification of a common intermediate, facilitating the efficient generation of compound libraries for biological screening. Techniques like C-H activation could play a pivotal role in achieving this.

A general approach to synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, offering a high-yielding and direct route. organic-chemistry.org Another example is the synthesis of 2-methyl-5-substituted phenoxy-primaquine analogues, which starts from p-methoxy aniline (B41778) and involves several steps including acetylation, bromination, nitration, condensation with substituted phenols, and Skraup's reaction. nih.gov

Advanced Computational Approaches in Drug Design

Computational tools are indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. For the this compound scaffold, advanced computational approaches can be leveraged in several ways:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of this compound derivatives to their biological targets. By understanding these interactions at the atomic level, researchers can design modifications to the scaffold that enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR analyses can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activity. researchgate.net These models can then be used to virtually screen new compound designs and prioritize them for synthesis.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models based on known active compounds can be used to search virtual libraries for novel this compound derivatives with the desired activity profile.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles. nih.gov Computational models can help to flag potential liabilities early in the drug discovery process, reducing the attrition rate of compounds in later stages of development.

| Computational Technique | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity to a target protein. | Identification of key interactions for potency and selectivity. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

| 3D-QSAR | Correlating 3D structural features with biological activity. | Guiding the design of more potent analogs. |

| Pharmacophore Modeling | Identifying essential chemical features for biological activity. | Virtual screening of compound libraries to find new hits. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity properties. | Early identification of compounds with poor drug-like properties. |

Identification of New Biological Targets

The versatility of the pyrimidine scaffold suggests that this compound derivatives may interact with a wide range of biological targets. wisdomlib.org Identifying these targets is a key step towards discovering new therapeutic applications.

Target-Based Screening: High-throughput screening of this compound libraries against panels of known biological targets, such as kinases, proteases, and G-protein coupled receptors, can identify novel interactions.

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for the observed effect.

Chemoproteomics: This powerful technique uses chemical probes to identify the protein targets of a small molecule within a complex biological system. A this compound-based probe could be used to pull down its binding partners from cell lysates, revealing novel targets.

Pyrimidine derivatives have been shown to target a variety of proteins, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are considered novel targets for anticancer drugs. nih.gov Other identified targets include EGFR tyrosine kinase and VEGFR, making pyrimidine-based compounds promising for the development of potent antitumor agents. ekb.eg

Exploration of Diverse Biological Activities for this compound Scaffold

The pyrimidine nucleus is a well-established pharmacophore with a broad spectrum of pharmacological activities. orientjchem.orgresearchgate.net The this compound scaffold is therefore a promising starting point for the discovery of new therapeutic agents with diverse biological activities.

Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival. medwinpublishers.comnih.gov Future research could explore the potential of this compound analogs as inhibitors of novel cancer targets.

Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown promise as antibacterial and antifungal agents. wisdomlib.org The this compound scaffold could be explored for the development of novel anti-infective drugs.

Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, for instance, by inhibiting cyclooxygenase (COX) enzymes. nih.gov This suggests that the this compound scaffold could be a valuable template for the design of new anti-inflammatory drugs.

Antioxidant Properties: Some pyrimidine derivatives have been shown to possess antioxidant activity, which is beneficial in combating oxidative stress-related diseases. nih.gov The potential of this compound compounds as antioxidants warrants further investigation.

| Biological Activity | Potential Mechanism of Action | Therapeutic Area |

|---|---|---|

| Anticancer | Inhibition of protein kinases (e.g., EGFR, CDKs), disruption of microtubule polymerization. nih.govekb.egnih.gov | Oncology |

| Antimicrobial | Inhibition of essential bacterial or fungal enzymes. wisdomlib.org | Infectious Diseases |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. nih.gov | Inflammatory Disorders |

| Antioxidant | Scavenging of reactive oxygen species. nih.gov | Diseases associated with oxidative stress |

| Antiviral | Inhibition of viral replication enzymes. orientjchem.org | Virology |

| Antimalarial | Interference with parasite life cycle. nih.gov | Infectious Diseases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-phenoxypyrimidine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, halogenated pyrimidine intermediates (e.g., 5-bromo-2-methylpyrimidine) can react with phenol derivatives under basic conditions (K₂CO₃/DMF, 80–100°C). Characterization employs HPLC for purity analysis (>95%) and NMR (¹H/¹³C) to confirm regioselectivity. Mass spectrometry (HRMS) validates molecular weight .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Reaction Temp | 80–100°C |

| Catalyst | Pd(PPh₃)₄ (for coupling) |

| Solvent | DMF or THF |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) |

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, moisture control) and validate intermediates via spectral databases (PubChem, Reaxys). For example, ¹H NMR chemical shifts for the phenoxy group typically appear at δ 6.8–7.5 ppm. Cross-check melting points against literature values (±2°C tolerance) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer : Use fume hoods for volatile solvents (DMF, THF) and segregate halogenated waste (e.g., bromopyrimidine intermediates) for professional disposal. Toxicity screening (e.g., LD₅₀ in rodent models) should precede biological assays .

Advanced Research Questions

Q. How do substituent variations at the 5-position affect the biological activity of this compound derivatives?

- Methodological Answer : Systematic SAR studies involve introducing electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃) at the 5-position. Biological activity (e.g., enzyme inhibition) is quantified via IC₅₀ values using dose-response curves. For instance, fluoro substituents enhance metabolic stability in pharmacokinetic studies .

- Example Data :

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| -OCH₃ | 0.45 | 2.1 |

| -NO₂ | 1.20 | 1.8 |

| -CF₃ | 0.89 | 2.5 |

Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states and electron density maps. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst design (e.g., Pd-based systems for cross-coupling) .

Q. How can conflicting data on the compound’s stability in DMSO be resolved?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation products (e.g., oxidation at the methyl group) across batches. Use deuterated solvents (DMSO-d₆) for NMR to detect proton exchange artifacts .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Modify logP via pro-drug approaches (e.g., esterification of phenolic -OH). Pharmacokinetic profiling includes plasma protein binding assays (equilibrium dialysis) and Caco-2 permeability tests. Nanoformulation (liposomes) enhances solubility .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to minimize false positives?